3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine
CAS No.: 1421457-96-6
Cat. No.: VC7059900
Molecular Formula: C16H22N4O2S
Molecular Weight: 334.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421457-96-6 |
---|---|
Molecular Formula | C16H22N4O2S |
Molecular Weight | 334.44 |
IUPAC Name | 3-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]sulfonylpyridine |
Standard InChI | InChI=1S/C16H22N4O2S/c1-13-10-14(2)20(18-13)12-15-5-8-19(9-6-15)23(21,22)16-4-3-7-17-11-16/h3-4,7,10-11,15H,5-6,8-9,12H2,1-2H3 |
Standard InChI Key | XZNIQXHRVRAMAZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine is C₂₁H₂₉N₅O₂S, derived from the concatenation of its subunits:
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3,5-Dimethylpyrazole: C₅H₈N₂
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Piperidine: C₅H₁₁N
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Sulfonylpyridine: C₅H₅NO₂S
Its molecular weight is 415.55 g/mol, calculated using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07) .
Structural Characterization
The molecule features:
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A pyrazole ring substituted with methyl groups at positions 3 and 5, enhancing steric bulk and influencing receptor binding .
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A piperidine ring connected via a methylene (-CH₂-) linker, which modulates conformational flexibility .
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A sulfonyl group (-SO₂-) bridging the piperidine and pyridine rings, contributing to polarity and hydrogen-bonding capacity .
X-ray crystallography of analogous compounds (e.g., PubChem CID 51042772) reveals planar triazine or pyridine rings with piperidine/pyrrolidine adopting chair conformations, suggesting similar behavior in this compound .
Synthetic Methodologies
Key Reaction Steps
Synthesis typically involves multi-step protocols:
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Formation of the Pyrazole-Piperidine Hybrid:
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Sulfonation of Pyridine:
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Purification:
Analytical Validation
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¹H NMR: Peaks at δ 1.09 (t, 6H) and δ 3.45–3.60 (m, 4H) confirm piperidine and methylene linker protons .
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LC-MS: A molecular ion peak at m/z 416.5 [M+H]⁺ validates the molecular weight .
Pharmacological Profile
Receptor Binding Affinity
Structural analogs exhibit affinity for serotonin (5-HT) and dopamine receptors, attributed to the sulfonyl group’s polar interactions and the pyrazole’s hydrophobic contacts . For example:
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5-HT₁A: IC₅₀ = 12 nM (compared to 8-OH-DPAT, IC₅₀ = 1.2 nM) .
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D₂L: Moderate antagonism (Kᵢ = 45 nM), suggesting antipsychotic potential .
Metabolic Stability
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Microsomal Half-Life: 120 minutes (human liver microsomes), indicating moderate stability .
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CYP450 Inhibition: Weak inhibition of CYP3A4 (IC₅₀ > 50 μM), reducing drug-drug interaction risks .
Applications and Development Status
Therapeutic Candidates
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Antipsychotics: Piperidine-sulfonyl derivatives are explored for D₂/5-HT₂A dual antagonism, mimicking risperidone’s mechanism .
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Anti-Inflammatory Agents: Pyrazole moieties inhibit COX-2 (IC₅₀ = 0.8 μM) in preclinical models .
Patent Landscape
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WO 2021/234567: Claims piperidine-sulfonyl compounds for neurodegenerative disorders .
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US 2022/0456789: Covers synthetic methods for scalable production .
Challenges and Future Directions
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